molecular formula C10H7BrClNO B13935322 7-Bromo-2-chloro-4-methoxyquinoline

7-Bromo-2-chloro-4-methoxyquinoline

Cat. No.: B13935322
M. Wt: 272.52 g/mol
InChI Key: ZWBADTSYJJWDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.52 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-4-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloro-4-methoxyquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-chloro-4-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position can influence its reactivity and interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-2-chloro-4-methoxyquinoline, and how can reaction conditions be optimized?

  • Methodology : Common approaches include:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromo or chloro groups at specific positions .
  • Nucleophilic substitution on pre-functionalized quinoline scaffolds, leveraging methoxy groups as directing agents .
  • Condensation reactions with bromo- or chloro-containing intermediates, as seen in analogous quinoline derivatives .
    • Optimization : Monitor reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

TechniqueKey Data PointsReference
¹H/¹³C NMR Aromatic proton shifts (δ 7.5–8.5 ppm)
HRMS Molecular ion peak (m/z ~261.4)
X-ray Crystal packing, bond angles/lengths
HPLC Purity assessment (>95%)

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in substitution reactions of this compound?

  • Mechanistic Insight :

  • The methoxy group at position 4 acts as an electron-donating group, directing electrophilic substitution to the para position .
  • Steric hindrance from the chloro group at position 2 may limit reactivity at adjacent sites, favoring modifications at positions 5 or 8 .
    • Experimental Design : Use DFT calculations to map electron density distributions and validate with kinetic studies .

Q. What are the decomposition pathways of this compound under thermal or photolytic conditions?

  • Stability Analysis :

  • Thermal degradation : Monitor via TGA/DSC for mass loss at >200°C, identifying halogen loss (Br/Cl) as primary degradation .
  • Photolytic cleavage : UV-Vis irradiation (254 nm) may break C-Br bonds, forming quinoline radicals detectable by EPR .
    • Mitigation : Store at 0–6°C in amber vials to suppress photodegradation .

Q. How can researchers design biological activity assays for this compound derivatives against protozoan pathogens?

  • Protocol Design :

  • In vitro testing : Use Plasmodium falciparum cultures with IC₅₀ determination via SYBR Green assays .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace methoxy with ethoxy) to correlate electronic effects with anti-malarial potency .
  • Controls : Include chloroquine as a positive control and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar quinoline derivatives?

  • Troubleshooting :

  • Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .
  • Polymorphism : Compare X-ray structures of multiple crystal forms to rule out solid-state variations .
  • Impurity profiling : Use LC-MS to detect trace intermediates (e.g., dehalogenated byproducts) .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

  • Modeling Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict activation energies for cross-coupling reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., Plasmodium enzymes) using AutoDock Vina .
  • MD simulations : Assess solvent effects on stability over 100-ns trajectories in explicit water models .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

7-bromo-2-chloro-4-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-4-6(11)2-3-7(8)9/h2-5H,1H3

InChI Key

ZWBADTSYJJWDME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C=CC(=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.